deacetoxycephalosporin C(1-)
Description
Contextual Framework of Beta-Lactam Antibiotic Biosynthesis
Beta-lactam antibiotics, a class of drugs characterized by the presence of a highly reactive beta-lactam ring, are mainstays in the treatment of bacterial infections. nih.govwikipedia.org This diverse group includes well-known antibiotics such as penicillins and cephalosporins. wikipedia.org Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating transpeptidases, enzymes also known as penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan layer of the bacterial cell wall. nih.govwikipedia.orgnih.gov
The biosynthesis of these antibiotics in microorganisms like fungi and bacteria follows complex pathways. The journey to penicillins and cephalosporins begins with the non-ribosomal synthesis of the tripeptide precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.gov A key enzyme, isopenicillin N synthase (IPNS), then catalyzes the oxidative cyclization of ACV to form isopenicillin N, the first compound in the pathway to contain the characteristic beta-lactam ring structure. nih.govpnas.org From this point, the pathways diverge to produce various penicillins or proceed towards the synthesis of cephalosporins. nih.gov
Deacetoxycephalosporin C as a Central Biosynthetic Intermediate
Deacetoxycephalosporin C (DAOC) emerges as a pivotal intermediate in the specific biosynthetic pathway leading to cephalosporins. royalsocietypublishing.orgnih.gov Its formation marks the commitment step towards cephalosporin (B10832234) production. nih.gov This critical transformation is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govwikipedia.orgnih.gov
Interestingly, the enzymatic machinery for this process can differ between microorganisms. In the fungus Acremonium chrysogenum, a bifunctional enzyme possesses both the DAOCS activity for ring expansion and the subsequent hydroxylation activity. nih.govnih.gov In contrast, bacteria like Streptomyces clavuligerus utilize two distinct enzymes to carry out these two separate reactions. nih.gov
Following its formation, DAOC is hydroxylated by the enzyme deacetoxycephalosporin C hydroxylase (DACS) to produce deacetylcephalosporin C. nih.govwikipedia.org This compound is then acetylated to yield cephalosporin C. nih.gov While cephalosporin C itself has weak antibacterial activity, it serves as a precursor for the industrial production of semi-synthetic cephalosporins, which are of significant clinical importance. nih.govnih.gov The conversion of cephalosporin C to the 7-aminocephalosporanic acid (7-ACA) nucleus allows for the attachment of various side chains, leading to a wide range of potent antibiotics. nih.govjapsonline.com
The significance of DAOC is further highlighted by research demonstrating the production of DAOC in Penicillium chrysogenum, a fungus that naturally produces penicillin but not cephalosporins. royalsocietypublishing.org By introducing the genes for isopenicillin N epimerase and penicillin N expandase from cephalosporin-producing organisms, scientists successfully engineered P. chrysogenum to synthesize DAOC, effectively creating a new fungal biosynthetic pathway. royalsocietypublishing.orgnih.gov
Table 1: Key Enzymes and Reactions in the Biosynthesis of Deacetoxycephalosporin C
| Enzyme | Substrates | Products | Function |
| Isopenicillin N synthase (IPNS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), O₂ | Isopenicillin N, 2H₂O | Formation of the first beta-lactam ring structure. |
| Isopenicillin N epimerase | Isopenicillin N | Penicillin N | Isomerization of the L-α-aminoadipyl side chain. |
| Deacetoxycephalosporin C synthase (DAOCS) | Penicillin N, 2-oxoglutarate, O₂ | Deacetoxycephalosporin C, succinate (B1194679), CO₂, H₂O | Ring expansion to form the cephalosporin nucleus. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N3O6S- |
|---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1 |
InChI Key |
NNQIJOYQWYKBOW-JWKOBGCHSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
Origin of Product |
United States |
Biosynthetic Pathways Involving Deacetoxycephalosporin C
Overall Cephalosporin (B10832234) C Biosynthetic Cascade
The journey to cephalosporin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.de This initial step is followed by a cascade of enzymatic modifications that ultimately yield the final antibiotic.
The first dedicated step in the biosynthesis of penicillins and cephalosporins is the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). nih.govnih.gov This reaction is catalyzed by the large multifunctional enzyme, ACV synthetase (ACVS). nih.govacs.org The ACVS enzyme activates the three precursor amino acids and links them together. ruhr-uni-bochum.deportlandpress.com
The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase, to form isopenicillin N (IPN). nih.govwikipedia.org This step involves the formation of the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core. wikipedia.org
Following the formation of IPN, the pathway to cephalosporins diverges from that of penicillins. In cephalosporin-producing organisms, isopenicillin N is converted to penicillin N through an epimerization reaction. ruhr-uni-bochum.denih.gov This reaction, which inverts the stereochemistry of the α-aminoadipyl side chain from the L- to the D-configuration, is catalyzed by isopenicillin N epimerase. nih.govnih.govnih.gov In the fungus Acremonium chrysogenum, this epimerization is a two-step process involving isopenicillin N-CoA synthetase and isopenicillin N-CoA epimerase. nih.govnih.gov
Deacetoxycephalosporin C Formation: The Ring Expansion Step
The pivotal step in the formation of the cephalosporin nucleus is the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). nih.govoup.comacs.orgnih.govfigshare.com This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govnih.govwikipedia.orgnih.gov DAOCS is a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase that expands the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of DAOC. oup.comacs.orgpnas.org The reaction requires molecular oxygen, α-ketoglutarate, and ferrous ions as co-substrates and cofactors. acs.orgwikipedia.org
Subsequent Conversion of Deacetoxycephalosporin C to Deacetylcephalosporin C
Following its formation, deacetoxycephalosporin C undergoes hydroxylation to form deacetylcephalosporin C (DAC). nih.govoup.com This reaction is catalyzed by deacetylcephalosporin C synthase (DACS), also referred to as DAOC hydroxylase. oup.comnih.govasm.orgnih.govwikipedia.org DACS is also a 2-oxoglutarate-dependent oxygenase that introduces a hydroxyl group onto the methyl group at position C-3 of the cephalosporin core. nih.govasm.orgnih.govwikipedia.org This hydroxylation is a critical step, as the resulting hydroxyl group provides a site for further modification, leading to the final active cephalosporin C molecule. nih.gov The final step in cephalosporin C biosynthesis is the acetylation of DAC, catalyzed by DAC-acetyltransferase. nih.govnih.gov
Comparative Analysis of Fungal and Bacterial Pathways
In the filamentous fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium), the ring expansion and hydroxylation steps are catalyzed by a single bifunctional enzyme. nih.govoup.comnih.govresearchgate.netgenome.jp This enzyme, encoded by the cefEF gene, possesses both deacetoxycephalosporin C synthase (DAOCS) and deacetylcephalosporin C synthase (DACS) activities. nih.govoup.comnih.gov This bifunctional nature allows for the sequential conversion of penicillin N to DAOC and then to DAC by a single polypeptide. oup.comnih.govresearchgate.net
In contrast to fungi, in the bacterium Streptomyces clavuligerus, the ring expansion and hydroxylation reactions are catalyzed by two separate, monofunctional enzymes. nih.govoup.comnih.govresearchgate.netslu.se Deacetoxycephalosporin C synthase (DAOCS), encoded by the cefE gene, is responsible for the ring expansion of penicillin N to DAOC. nih.govslu.se Subsequently, a distinct enzyme, deacetylcephalosporin C synthase (DACS), encoded by the cefF gene, carries out the hydroxylation of DAOC to form DAC. nih.govasm.orgslu.se This separation of enzymatic activities is a key distinguishing feature of the cephalosporin biosynthetic pathway in bacteria.
Enzymology of Deacetoxycephalosporin C Transformations
Deacetoxycephalosporin C Synthase (DAOCS) / Expandase (EC 1.14.20.1)
Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase. acs.orgnih.gov It plays a pivotal role in the biosynthesis of cephalosporins by catalyzing the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). nih.govacs.org This reaction is the committed step in the formation of the cephalosporin (B10832234) nucleus. nih.govacs.org In the fungus Acremonium chrysogenum, DAOCS is part of a bifunctional enzyme that also possesses hydroxylase activity, while in bacteria like Streptomyces clavuligerus, two separate enzymes carry out these functions. nih.govnih.gov
Catalytic Mechanism and Reaction Chemistry
The catalytic mechanism of DAOCS has been a subject of extensive research, with initial proposals of an unusual "ping-pong" mechanism later giving way to a consensus mechanism that aligns with other 2-oxoglutarate-dependent oxygenases. nih.govnih.govacs.org This consensus involves the formation of a ternary complex of the enzyme, its co-factors, and the substrate. acs.orgresearchgate.net
DAOCS facilitates the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C. nih.govrsc.org The reaction is a unique and complex oxidative rearrangement. rsc.org
The catalytic cycle begins with the binding of 2-oxoglutarate and penicillin N to the enzyme's active site, forming a ternary complex. researchgate.net Dioxygen then binds to the ferrous iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and carbon dioxide. nih.govnih.gov This process generates a highly reactive iron(IV)-oxo (ferryl) intermediate. acs.orgnih.gov
This potent ferryl species abstracts a hydrogen atom from a methyl group of penicillin N, creating a radical intermediate. acs.orgnih.gov This is followed by the cleavage of the C-S bond in the thiazolidine ring, which is concerted with the formation of a terminal double bond. acs.orgnih.gov The resulting thiyl radical then shifts to a more stable tertiary carbon atom, completing the ring expansion. acs.orgnih.gov Finally, a second hydrogen atom is abstracted by the Fe(III)-OH species to yield the final product, deacetoxycephalosporin C. acs.orgnih.gov
The catalytic activity of DAOCS is strictly dependent on the presence of 2-oxoglutarate and ferrous iron (Fe(II)). nih.govebi.ac.ukoup.com These co-factors are essential for the generation of the reactive ferryl intermediate that initiates the oxidative ring expansion. nih.gov
Ferrous Iron (Fe(II)) : The iron atom is located in the active site and directly participates in the binding of dioxygen and the subsequent formation of the high-valent iron-oxo species. nih.govthemedicalbiochemistrypage.org The Fe(II) center is coordinated by amino acid residues of the enzyme. ebi.ac.uk
2-Oxoglutarate (2-OG) : This co-substrate binds to the active site and undergoes oxidative decarboxylation. nih.gov This reaction is coupled to the reduction of dioxygen and the formation of the ferryl intermediate, which is the primary oxidant in the catalytic cycle. nih.govthemedicalbiochemistrypage.org The decarboxylation of 2-oxoglutarate to succinate and CO2 provides the driving force for the generation of the potent oxidizing species. nih.govnih.gov
Some studies have also highlighted the role of ascorbate (B8700270) in maintaining the iron in its reduced ferrous (Fe2+) state, which is crucial for the enzyme's activity. themedicalbiochemistrypage.orgresearchgate.net
While the natural substrate for DAOCS is penicillin N, the enzyme has been shown to accept a range of other penicillin analogs as substrates. nih.govoup.com This promiscuity has been exploited for the enzymatic synthesis of novel cephalosporin derivatives. nih.govebi.ac.uk
Studies on DAOCS from various sources, including Streptomyces clavuligerus, Streptomyces jumonjinensis, and Acremonium chrysogenum, have revealed differences in their substrate specificities. oup.com For instance, DAOCS from bacterial sources generally exhibit higher activity compared to their fungal counterparts. oup.com
The enzyme shows good activity towards penicillin G and phenethicillin, followed by ampicillin (B1664943), carbenicillin, penicillin V, metampicillin, and amoxicillin. oup.com However, it is unable to convert 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, indicating that the side chain of the penicillin substrate is important for recognition and catalysis. oup.com
Site-directed mutagenesis studies have been employed to alter the substrate specificity and improve the catalytic efficiency of DAOCS for non-natural substrates. nih.govoup.com Modifications to the C-terminal region of the enzyme have been shown to impact substrate entry and catalytic activity. nih.govnih.gov
Table 1: Substrate Specificity of DAOCS Isozymes
| Substrate | Relative Activity (%) - S. clavuligerus DAOCS | Relative Activity (%) - S. jumonjinensis DAOCS | Relative Activity (%) - A. chrysogenum DAOC/DACS |
|---|---|---|---|
| Penicillin G | 100 | 100 | 100 |
| Phenethicillin | 149 | 120 | 110 |
| Ampicillin | 44 | 55 | 60 |
| Carbenicillin | 12 | 25 | 30 |
| Penicillin V | 5 | 0 | 0 |
| Amoxicillin | 1 | 0 | 0 |
| Metampicillin | 2.5 | 10 | 15 |
Structural Biology of Deacetoxycephalosporin C Synthase
The three-dimensional structure of DAOCS has provided invaluable insights into its catalytic mechanism and substrate binding. nih.govnih.govslu.se X-ray crystallography has been instrumental in elucidating the architecture of the active site and the coordination of the iron co-factor. nih.govox.ac.uk
The active site is situated within this β-barrel structure. ebi.ac.uk The ferrous iron atom is coordinated by a conserved facial triad (B1167595) of amino acid residues, typically two histidines and one aspartate. ebi.ac.uk In the DAOCS from S. clavuligerus, these residues are His183, Asp185, and His243. This coordination environment leaves open sites for the binding of 2-oxoglutarate and dioxygen. nih.gov
Crystallographic studies of DAOCS complexed with co-factors and substrate analogs have revealed the binding modes of these molecules. nih.govox.ac.uk The 2-oxoglutarate binds in a bidentate fashion to the iron center. nih.gov The binding site for the penicillin substrate overlaps with that of succinate, the product of 2-oxoglutarate decarboxylation. nih.gov This observation initially led to the proposal of the ping-pong mechanism, but further evidence supported the formation of a ternary complex where both substrate and co-substrate are bound simultaneously. acs.orgnih.gov The C-terminus of one DAOCS molecule has been observed to insert into the active site of a neighboring molecule in the crystal lattice, which has posed challenges for obtaining crystal structures of enzyme-substrate complexes. ox.ac.ukbath.ac.uk
Conformational Dynamics and Catalytic Implications
The catalytic function of deacetoxycephalosporin C synthase (DAOCS) is intrinsically linked to its conformational dynamics. The enzyme's structure is not static; rather, it undergoes significant conformational changes upon substrate binding, which are crucial for catalysis. mdpi.com Studies have revealed that the C-terminal region of DAOCS exhibits considerable conformational flexibility, a trait that has direct implications for substrate binding and the catalytic process. sciengine.com This flexibility allows the enzyme to adopt different conformations during its interaction with cofactors and substrates. mdpi.com
The binding of substrates, such as penicillin N and the co-substrate 2-oxoglutarate, induces a conformational transition in the enzyme, shifting it from an "open" to a "closed" state. acs.org This induced-fit mechanism is fundamental for creating a catalytically competent active site. The enzyme-substrate complex undergoes specific conformational fluctuations that are an inherent property of its catalytic cycle. mdpi.com These dynamic rearrangements within the active site are essential for correctly positioning the substrate, facilitating the oxidative ring expansion, and ultimately releasing the product, deacetoxycephalosporin C. acs.orgbiorxiv.org Computational models and structural analyses have helped to identify the key catalytic pockets and active residues that drive these reactions, underscoring the principle that enzyme function is governed by a tightly regulated interplay of structure and dynamics. biorxiv.org Pre-steady-state kinetics and binding studies have demonstrated that the formation of an enzyme·Fe(II)·2OG·substrate ternary complex is a viable part of the catalytic mechanism, supporting a consensus mechanism for this class of enzymes. acs.orgnih.gov
Structural Homology with Other Dioxygenases
Deacetoxycephalosporin C synthase (DAOCS) is a member of the large superfamily of non-heme iron(II) and 2-oxoglutarate (2OG) dependent dioxygenases. nih.govnih.govmdpi.com Enzymes within this family play indispensable roles in a wide array of biochemical reactions, including hydroxylations and oxidative ring closures. nih.govnih.gov A defining characteristic of this superfamily is a conserved core structural motif known as the distorted double-stranded β-helix (DSBH), often referred to as a "jelly-roll" or cupin fold. researchgate.netresearchgate.net This core structure houses the active site where the iron cofactor and substrates bind.
DAOCS shares significant structural and sequence homology with other enzymes in the cephalosporin biosynthesis pathway, most notably deacetylcephalosporin C synthase (DACS). nih.govbiocyc.org In bacteria such as Streptomyces clavuligerus, DAOCS and DACS are distinct, monofunctional enzymes encoded by separate genes (cefE and cefF, respectively). nih.govbiocyc.org Their high degree of sequence similarity suggests they arose from a gene duplication event followed by divergent evolution. biocyc.orgasm.org In contrast, in fungi like Acremonium chrysogenum (previously Cephalosporium acremonium), a single, bifunctional enzyme (DAOCS/DACS) encoded by the cefEF gene catalyzes both the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC) and the subsequent hydroxylation of DAOC to deacetylcephalosporin C (DAC). nih.govoup.comresearchgate.net This fundamental difference in enzyme organization between prokaryotes and eukaryotes highlights distinct evolutionary strategies for β-lactam antibiotic biosynthesis. oup.com
| Feature | Acremonium chrysogenum DAOCS/DACS | Streptomyces clavuligerus DAOCS | Streptomyces clavuligerus DACS |
| Functionality | Bifunctional (Expandase & Hydroxylase) nih.govoup.com | Monofunctional (Expandase) nih.govbiocyc.org | Monofunctional (Hydroxylase) nih.govbiocyc.org |
| Encoding Gene | cefEF oup.com | cefE nih.gov | cefF nih.govasm.org |
| Evolution | Single polypeptide chain. mdpi.com | Shares ~59% amino acid similarity with DACS. nih.govasm.org | Evolved separately from DAOCS. biocyc.org |
| C-Terminus | Approximately 20 amino acids longer than bacterial DAOCS. oup.com | Shorter C-terminus compared to the fungal enzyme. oup.com | Similar structure to scDAOCS. biocyc.org |
Deacetylcephalosporin C Synthase (DACS) / Deacetoxycephalosporin C Hydroxylase (EC 1.14.11.26)
Deacetylcephalosporin C synthase (DACS), also known as deacetoxycephalosporin C hydroxylase, is classified under the EC number 1.14.11.26. wikipedia.orgexpasy.orggenome.jp This enzyme catalyzes the final oxidative step in the conversion of penicillin N-derived intermediates before the final acetylation to cephalosporin C. Specifically, it performs the hydroxylation of deacetoxycephalosporin C (DAOC). wikipedia.org As an oxidoreductase, it acts on paired donors, utilizing O₂ as an oxidant and incorporating one atom of oxygen into the substrate. wikipedia.org In fungi such as Acremonium chrysogenum, this hydroxylase activity is part of a bifunctional protein that also possesses DAOC synthase (expandase) activity. expasy.orgportlandpress.comox.ac.uk In contrast, bacteria like Streptomyces clavuligerus utilize a separate, monofunctional DACS enzyme. biocyc.orgexpasy.org
Catalytic Mechanism and Hydroxylation Reaction
The catalytic function of Deacetylcephalosporin C Synthase (DACS) involves a complex hydroxylation reaction. nih.govasm.org The enzyme belongs to the family of oxidoreductases and specifically targets the C-3' methyl group of its substrate. asm.orgwikipedia.org The systematic name for this enzyme class is deacetoxycephalosporin-C,2-oxoglutarate:oxygen oxidoreductase (3-hydroxylating). wikipedia.org
This reaction transforms the inert methyl group of deacetoxycephalosporin C (DAOC) into a reactive hydroxyl group, yielding deacetylcephalosporin C (DAC). nih.govasm.org This transformation is a critical step in the biosynthesis of cephalosporin antibiotics. asm.orgomicsdi.org The mechanism is believed to proceed via the formation of a ternary complex involving the enzyme, its substrate (DAOC), and co-substrates, consistent with the consensus mechanism for 2-oxoglutarate-dependent oxygenases. nih.govresearchgate.net In Acremonium chrysogenum, this hydroxylation is the second of two sequential reactions catalyzed by a single bifunctional enzyme, following the initial ring expansion of penicillin N. nih.govnih.gov In prokaryotes like Streptomyces clavuligerus, DACS functions as a distinct enzyme to carry out this specific hydroxylation step. biocyc.orgnih.gov
The primary role of Deacetylcephalosporin C Synthase (DACS) is to catalyze the specific conversion of deacetoxycephalosporin C (DAOC) into deacetylcephalosporin C (DAC). biocyc.orgoup.com This is achieved through a hydroxylation reaction where a hydroxyl group is attached to the methyl group at the C-3 position of the cephem nucleus of DAOC. nih.govresearchgate.net This enzymatic step is crucial as it creates the DAC intermediate, which is the direct precursor for the final antibiotic, cephalosporin C, following a subsequent acetylation step. researchgate.netresearchgate.net In Acremonium chrysogenum, the expandase and hydroxylase activities are properties of a single bifunctional protein. portlandpress.comox.ac.uk However, in bacteria like Streptomyces clavuligerus, two independent enzymes, DAOCS and DACS, are responsible for the ring expansion and subsequent hydroxylation, respectively. biocyc.orgoup.com The introduction of the S. clavuligerus DACS gene (cefF) into A. chrysogenum has been shown to effectively reduce the accumulation of the DAOC byproduct during fermentation. nih.gov
The catalytic activity of Deacetylcephalosporin C Synthase (DACS) is dependent on several essential co-factors and co-substrates. As a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily, its mechanism involves the oxidative decarboxylation of 2-oxoglutarate. nih.govnih.gov
| Co-factor/Co-substrate | Role/Requirement |
| Fe²⁺ (Ferrous Iron) | An essential metal cofactor required for catalytic activity. portlandpress.comox.ac.uknih.gov Its requirement is specific, and activity can be inhibited by metal-ion chelating agents. portlandpress.comox.ac.uknih.gov |
| 2-oxoglutarate | A required co-substrate that is oxidatively decarboxylated to succinate and CO₂ during the reaction. wikipedia.orgportlandpress.comox.ac.uknih.gov |
| O₂ (Molecular Oxygen) | Acts as the oxidant; one atom is incorporated into the substrate to form the hydroxyl group. wikipedia.orgportlandpress.comox.ac.uknih.gov |
| Ascorbate (Vitamin C) | A reducing agent required for maximal enzyme activity, likely by keeping the iron cofactor in its reduced Fe(II) state. portlandpress.comox.ac.uknih.govnih.gov |
| Dithiothreitol (B142953) (DTT) | A reducing agent that is also necessary for maximum activity and helps maintain enzyme stability, suggesting the importance of sulfhydryl groups. portlandpress.comox.ac.uknih.govnih.gov |
| ATP | Has been shown to stimulate the activity of the bifunctional enzyme from Acremonium chrysogenum. nih.govnih.gov |
Enzyme Characterization and Substrate Promiscuity
The Deacetylcephalosporin C Synthase (DACS) enzyme has been purified and characterized from various microbial sources. In Acremonium chrysogenum, the hydroxylase activity is part of a bifunctional, monomeric protein with an approximate molecular weight of 40-41 kDa and an isoelectric point of 6.3. nih.gov This enzyme exhibits a pH optimum around 7.5. portlandpress.comox.ac.uknih.gov The DACS from Streptomyces clavuligerus is a monofunctional polypeptide with a molecular mass determined to be around 35-38 kDa. biocyc.org
While DACS exhibits high specificity for its natural substrate, deacetoxycephalosporin C, it also displays a degree of substrate promiscuity. omicsdi.org For instance, the enzyme can hydroxylate other cephem-type molecules, such as 3-exomethylenecephalosporin C, albeit at a slower rate. expasy.orggenome.jp This substrate flexibility has been the target of protein engineering efforts. Through directed evolution strategies, including random and rational mutagenesis, variants of DACS have been developed with improved catalytic efficiency (kcat/Km) and altered substrate specificity. nih.govomicsdi.org A notable success has been the engineering of DACS to efficiently convert cephalosporin G, an unnatural and less expensive substrate, into deacetylcephalosporin G, demonstrating the potential for developing cost-effective enzymatic processes for the production of semisynthetic cephalosporin intermediates. nih.govasm.orgomicsdi.org
| Characteristic | Acremonium chrysogenum (as part of DAOCS/DACS) | Streptomyces clavuligerus (DACS) |
| Molecular Weight | ~40-41 kDa nih.gov | ~35-38 kDa biocyc.org |
| pH Optimum | ~7.5 portlandpress.comnih.gov | Not specified |
| Isoelectric Point | 6.3 nih.gov | Not specified |
| Substrate Specificity | Primarily Deacetoxycephalosporin C. nih.gov | Primarily Deacetoxycephalosporin C; negligible activity toward Cephalosporin G in native form. asm.orgomicsdi.org |
| Engineered Activity | C-terminus mutations can improve activity toward penicillin analogs. genome.jp | Engineered variants show high catalytic efficiency for Cephalosporin G. nih.govomicsdi.org |
Bifunctional Deacetoxycephalosporin C / Deacetylcephalosporin C Synthase (DAOC/DACS)
In the biosynthesis of cephalosporin antibiotics in fungal species such as Acremonium chrysogenum (previously Cephalosporium acremonium), two sequential oxidative reactions are catalyzed by a single, monomeric protein known as deacetoxycephalosporin C / deacetylcephalosporin C synthase (DAOC/DACS). nih.govsciengine.comoup.comresearchgate.netasm.org This enzyme is a non-heme, iron(II) and 2-oxoglutarate (α-ketoglutarate) dependent dioxygenase. oup.comoup.comnih.gov The existence of two catalytic functions on one polypeptide chain is a notable distinction from the pathway in prokaryotes, like Streptomyces clavuligerus, where the two steps are carried out by two separate, homologous monofunctional enzymes: deacetoxycephalosporin C synthase (DAOCS) and deacetylcephalosporin C synthase (DACS), encoded by the cefE and cefF genes, respectively. sciengine.comoup.comnih.gov In contrast, the fungal bifunctional enzyme is encoded by a single gene, cefEF. oup.comnih.gov
Integrated Catalytic Activities and Functional Advantages
The DAOC/DACS enzyme orchestrates a two-step conversion process within the cephalosporin pathway. The first reaction is the oxidative ring-expansion of the five-membered thiazolidine ring of penicillin N to form the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). nih.govnih.govresearchgate.net This is immediately followed by the second reaction: the hydroxylation of the C-3 methyl group of the newly formed DAOC to produce deacetylcephalosporin C (DAC). nih.govnih.govresearchgate.net
Both catalytic activities are intrinsically linked to the single protein. Studies involving the purification of the enzyme from A. chrysogenum have shown that the expandase (DAOCS) and hydroxylase (DACS) activities remain physically associated throughout the purification process. asm.org A constant activity ratio of approximately 7:1 for expandase to hydroxylase activity was observed, suggesting a tightly coupled functional unit. asm.org The kinetics of the reaction catalyzed by the purified enzyme indicate that the ring expansion of penicillin N is the precedent step before the hydroxylation of DAOC occurs. asm.org
The fundamental requirements for both catalytic functions are identical, demanding the presence of Fe²⁺, 2-oxoglutarate, and molecular oxygen (O₂). asm.orgwikipedia.org The activities are further stimulated by cofactors such as ascorbate and dithiothreitol (DTT). asm.org
Molecular Basis of Bifunctionality
The ability of a single enzyme to catalyze two distinct chemical transformations—ring expansion and hydroxylation—is rooted in its unique molecular structure, particularly at its C-terminus. nih.govoup.comoup.com The fungal DAOC/DACS from A. chrysogenum possesses a C-terminal extension of approximately 20-21 amino acids that is absent in the monofunctional bacterial DAOCS from S. clavuligerus. oup.com This structural difference is critical for the dual functionality.
Research has demonstrated that this C-terminal region is not essential for the initial ring-expansion activity but is vital for the subsequent hydroxylation step. oup.comnih.gov Truncation of these C-terminal amino acids in the A. chrysogenum enzyme was shown to preserve the ring-expansion function while potentially abolishing the hydroxylase activity. oup.comnih.gov This indicates that a single active site, modulated by the C-terminal region, is responsible for both reactions.
Site-directed mutagenesis studies have precisely identified key amino acid residues within and near the C-terminus that govern the enzyme's catalytic selectivity. nih.govnih.govnih.gov These studies have shown that it is possible to convert the bifunctional enzyme into a monofunctional one by altering single amino acid residues. nih.govacs.org For instance, the M306I mutation in A. chrysogenum DAOC/DACS was found to eliminate the hydroxylase activity, effectively turning the enzyme into a selective expandase. nih.gov This suggests that the side chain of this methionine residue is crucial for positioning the DAOC substrate correctly for the hydroxylation reaction. nih.govacs.org
Further research combining C-terminal truncation with site-specific mutations has allowed for the engineering of mutant enzymes with tailored activities. These findings underscore that the active site has a remarkable degree of plasticity, where subtle structural changes can switch the catalytic outcome from ring expansion to hydroxylation or allow for both. oup.comnih.gov Comparative modeling, using the crystal structure of bacterial DAOCS as a template, supports the role of C-terminal residues like R308 in shaping the substrate-binding pocket and influencing catalytic efficiency. nih.govoup.com
The current model suggests that after the initial ring expansion of penicillin N, the C-terminal portion of the enzyme facilitates a subtle repositioning of the resulting DAOC molecule within the same active site to present the C-3 methyl group for hydroxylation. slu.sercsb.org This elegant mechanism, where a single active site performs two sequential reactions, represents an efficient evolutionary strategy in fungal cephalosporin biosynthesis. rsc.org
Research Findings on DAOC/DACS Mutants
The table below summarizes key findings from mutagenesis studies on A. chrysogenum DAOC/DACS, illustrating how specific amino acid changes affect its dual catalytic functions.
| Enzyme Variant (Mutation) | Effect on Ring-Expansion (Expandase Activity) | Effect on Hydroxylation (Hydroxylase Activity) | Key Finding | Reference(s) |
| Wild-Type (WT) | Catalyzes ring-expansion of Penicillin N to DAOC. | Catalyzes hydroxylation of DAOC to DAC. | Exhibits both expandase and hydroxylase activities. | nih.govasm.orgnih.gov |
| Δ20 (C-terminal truncation) | Ring-expansion activity is not affected. | Predicted to be essential for hydroxylase activity. | The C-terminal 20 amino acids are crucial for the hydroxylase function. | oup.com |
| M306I | Maintained. | Abolished. | A single residue can switch the enzyme from bifunctional to monofunctional (expandase only). | nih.gov |
| Δ310 (C-terminal truncation) | Enhanced ring-expansion of Penicillin G (~2-fold). | Not specified, but likely abolished. | C-terminal truncation can improve activity towards unnatural substrates. | nih.gov |
| Δ310/M306I (Double Mutant) | Selectively catalyzes ring-expansion with kinetic parameters similar to WT. | Abolished. | Confirms the role of M306 in hydroxylation and creates a dedicated expandase. | nih.gov |
| R308L | Improved catalytic efficiency (kcat/Km) for Penicillin G. | Not specified. | R308 is a critical residue for substrate binding and catalytic activity. | nih.govoup.com |
| Δ310/N305L/M306I (Triple Mutant) | Selectively catalyzes ring-expansion of Penicillin G with improved Km. | Abolished. | Demonstrates that combining mutations can significantly improve catalytic efficiency for unnatural substrates. | nih.gov |
Genetic and Molecular Biological Aspects
Gene Identification and Cloning Related to Deacetoxycephalosporin C Biosynthesis
The biosynthesis of DAOC from its precursor, penicillin N, involves a critical ring expansion step. In different microorganisms, this and the subsequent hydroxylation step are catalyzed by enzymes encoded by distinct or fused genes.
cefE Gene (Encoding DAOCS)
The cefE gene encodes the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase. This enzyme catalyzes the oxidative expansion of the five-membered thiazolidine (B150603) ring of penicillin N to form the six-membered dihydrothiazine ring of DAOC. scispace.comuu.nlnih.gov This reaction is a pivotal, rate-limiting step in the cephalosporin (B10832234) biosynthetic pathway. scispace.com
In the bacterium Streptomyces clavuligerus, DAOCS is a distinct enzyme, separate from the one that performs the subsequent hydroxylation. scispace.comsciencechina.cn The cefE gene from S. clavuligerus was successfully cloned, sequenced, and expressed in Escherichia coli. asm.orgnih.gov The gene was identified using oligonucleotide probes designed based on the amino acid sequence of the purified enzyme. asm.org The open reading frame (ORF) of the S. clavuligerus cefE gene encodes a protein with a calculated molecular weight of 34,519 Da. asm.org Research has shown that this bacterial DAOCS has a high degree of sequence similarity (around 57% at the amino acid level) with the bifunctional enzyme from the fungus Acremonium chrysogenum, although the bacterial protein is shorter. asm.org The cloning of cefE has enabled its expression in other industrially relevant fungi, such as Penicillium chrysogenum, to produce novel β-lactam compounds. researchgate.net
Table 1: Characteristics of the cefE Gene and its Encoded Protein, DAOCS
| Characteristic | Description | Source Organism Example | References |
|---|---|---|---|
| Gene Name | cefE |
Streptomyces clavuligerus | uu.nl |
| Encoded Enzyme | Deacetoxycephalosporin C Synthase (DAOCS) / Expandase | Streptomyces clavuligerus | scispace.comuu.nl |
| Function | Catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). | Streptomyces clavuligerus | scispace.comsciencechina.cn |
| Cloning Status | Cloned, sequenced, and expressed in heterologous hosts like E. coli. | Streptomyces clavuligerus | asm.orgnih.gov |
| Protein Size (Mr) | ~34.5 kDa | Streptomyces clavuligerus | asm.org |
| Cofactors | Iron (II) and α-ketoglutarate dependent dioxygenase. | General | scispace.comuu.nl |
cefF Gene (Encoding DACS)
The cefF gene is responsible for encoding deacetylcephalosporin C synthase (DACS), often referred to as a hydroxylase. nih.govnih.gov This enzyme carries out the hydroxylation of the methyl group of DAOC to form deacetylcephalosporin C (DAC). sciencechina.cnnih.gov This step is chemically challenging, highlighting the efficiency of the enzymatic process. nih.gov
Like cefE, the cefF gene has been cloned and sequenced from Streptomyces clavuligerus. nih.govnih.gov The ORF codes for a protein with a molecular weight of 34,584 Da. nih.gov Sequence analysis reveals significant similarity between the cefF (hydroxylase) and cefE (expandase) genes, with 71% identity at the DNA level and 59% at the amino acid level. nih.govnih.gov This strong homology suggests that cefE and cefF in actinomycetes likely arose from a gene duplication event, after which the two enzymes evolved to specialize in their respective reactions. nih.gov
Table 2: Characteristics of the cefF Gene and its Encoded Protein, DACS
| Characteristic | Description | Source Organism Example | References |
|---|---|---|---|
| Gene Name | cefF |
Streptomyces clavuligerus | nih.govkhanacademy.org |
| Encoded Enzyme | Deacetylcephalosporin C Synthase (DACS) / Hydroxylase | Streptomyces clavuligerus | sciencechina.cnnih.gov |
| Function | Catalyzes the hydroxylation of deacetoxycephalosporin C (DAOC) to deacetylcephalosporin C (DAC). | Streptomyces clavuligerus | nih.gov |
| Cloning Status | Cloned and sequenced. | Streptomyces clavuligerus | nih.govnih.gov |
| Protein Size (Mr) | ~34.6 kDa | Streptomyces clavuligerus | nih.gov |
| Evolutionary Note | Believed to have arisen from a gene duplication of cefE. |
General | nih.gov |
cefEF Gene (Encoding Bifunctional DAOC/DACS)
In contrast to bacteria like S. clavuligerus, the filamentous fungus Acremonium chrysogenum (previously Cephalosporium acremonium) possesses a single, bifunctional gene designated cefEF. scispace.comsciencechina.cnsavemyexams.com This gene encodes a single polypeptide that performs both the DAOCS (expandase) and DACS (hydroxylase) activities. sciencechina.cnuq.edu.au It first catalyzes the expansion of penicillin N to DAOC and then the hydroxylation of DAOC to DAC. uq.edu.aunih.gov
The cefEF gene from A. chrysogenum has been cloned and characterized. isciii.es Its discovery was a significant step in understanding the fungal cephalosporin pathway. The bifunctional nature of the enzyme was confirmed through purification and characterization, showing that a single protein was responsible for the two sequential catalytic steps. uq.edu.au This gene is a key target in metabolic engineering. For instance, to create strains that accumulate DAOC, the endogenous cefEF gene can be disrupted and replaced with the bacterial cefE gene, which only performs the ring expansion, thereby halting the pathway at DAOC. researchgate.netisciii.es
Table 3: Characteristics of the cefEF Gene and its Encoded Bifunctional Protein
| Characteristic | Description | Source Organism Example | References |
|---|---|---|---|
| Gene Name | cefEF |
Acremonium chrysogenum | sciencechina.cnsavemyexams.com |
| Encoded Enzyme | Deacetoxycephalosporin C synthase/Deacetylcephalosporin C synthase (DAOCS/DACS) | Acremonium chrysogenum | sciencechina.cnuq.edu.au |
| Function | A bifunctional enzyme that catalyzes both the conversion of penicillin N to DAOC and the subsequent hydroxylation of DAOC to DAC. | Acremonium chrysogenum | uq.edu.aunih.gov |
| Cloning Status | Cloned and characterized. | Acremonium chrysogenum | isciii.es |
| Protein Size | Encodes a protein of 332 amino acids. | Acremonium chrysogenum | annualreviews.org |
| Metabolic Engineering | Disruption of cefEF and insertion of bacterial cefE leads to DAOC accumulation. |
Acremonium chrysogenum | researchgate.netisciii.es |
Biosynthetic Gene Cluster (BGC) Organization
The genes responsible for antibiotic biosynthesis are typically not scattered randomly throughout the genome but are organized into clusters. This arrangement facilitates their co-regulation and potential horizontal gene transfer.
Genomic Localization and Arrangement of Relevant Genes
The organization of cephalosporin biosynthesis genes differs significantly between fungi and bacteria.
In the fungus Acremonium chrysogenum , the biosynthetic genes are split into two separate clusters located on different chromosomes. nih.govwikipedia.orgnih.gov
The "early" gene cluster , found on chromosome VII, contains pcbAB (encoding ACV synthetase) and pcbC (encoding isopenicillin N synthase), which are involved in the initial steps common to both penicillin and cephalosporin synthesis. nih.govwikipedia.org
The "late" gene cluster , located on chromosome I, contains the genes for the final steps of the pathway. nih.govwikipedia.org This cluster includes the bifunctional cefEF gene and the cefG gene (encoding deacetylcephalosporin C acetyltransferase). annualreviews.orgnih.govscispace.com The cefEF and cefG genes are closely linked but are transcribed in opposite directions from a shared intergenic promoter region. annualreviews.orgscispace.com
In bacteria such as Streptomyces clavuligerus and Lysobacter lactamgenus , the cephalosporin/cephamycin biosynthesis genes are typically organized in a single, large gene cluster. nih.govscilit.com In S. clavuligerus, the cefD (epimerase), cefE (expandase), and cefF (hydroxylase) genes are closely linked. nih.gov Specifically, cefD is located immediately upstream of cefE, and they are separated by a short 81-base-pair segment. The cefF gene is also linked to cefE but is transcribed in the opposite direction. nih.gov In L. lactamgenus, the genes appear to be clustered in the order pcbAB-pcbC-cefE-cefF-cefD-bla within a 17-kb region of DNA, all transcribed in the same orientation. scilit.com
Transcriptional Regulation of Deacetoxycephalosporin C Biosynthesis Genes
The expression of genes involved in DAOC biosynthesis is tightly controlled by a complex regulatory network that responds to various cellular and environmental signals. This regulation occurs primarily at the level of transcription.
In Acremonium chrysogenum , the bidirectional promoter region between the divergently transcribed cefEF and cefG genes is a key regulatory hub. annualreviews.org The expression of these genes is influenced by several transcription factors:
PACC : This zinc-finger transcription factor, a homolog of the PacC protein that mediates pH regulation in other fungi, binds to consensus sites within the bidirectional cefEF-cefG promoter. annualreviews.org This binding suggests PACC is directly involved in regulating the transcription of the late cephalosporin genes. annualreviews.org
AcAreA and AcAREB : These are GATA-type zinc finger transcription factors involved in nitrogen metabolite repression. Disruption of the AcareA gene leads to a reduction in the transcription of cefEF and cefG, indicating it acts as a positive regulator. isciii.es The AcAREB protein has been shown to bind directly to the intergenic region of cefEF-cefG, and its disruption also significantly reduces cephalosporin production, demonstrating its crucial regulatory role. sciencechina.cnnih.gov
CPCR1 : This RFX family transcription factor has been shown to bind to the promoter region of the early pcbAB and pcbC genes, but its direct influence on the cefEF gene cluster is part of a broader regulatory network controlling the entire pathway. asm.org
In Streptomyces clavuligerus , the transcription of cephalosporin genes is also subject to complex regulation:
Operon Structure : Studies have shown that cefD and cefE are co-transcribed as a single messenger RNA (mRNA) from a promoter located upstream of the cefD gene. Nuclease S1 protection assays further suggest that a single transcript may encode not only epimerase (cefD) and expandase (cefE) but also another protein.
Nitrogen Regulation : The expression of cefE (expandase) is subject to nitrogen source repression. nih.gov The specific activity of the DAOCS enzyme varies depending on the nitrogen source used for cultivation, with certain amino acids like glutamate (B1630785) and glutamine inhibiting production. nih.gov
Carbon Catabolite Repression (CCR) : While extensively studied in bacteria, CCR mechanisms allow microorganisms to preferentially metabolize a preferred carbon source like glucose by repressing the synthesis of enzymes for other carbon sources. researchgate.netscispace.comscilit.com The cefE gene is known to be affected by CCR, which can limit antibiotic production in the presence of rapidly metabolizable sugars.
Microbial Systems and Research Models
Filamentous Fungi as Producers of Deacetoxycephalosporin C
Filamentous fungi are prominent producers of β-lactam antibiotics, and certain species are central to the industrial production of cephalosporins and their precursors.
Acremonium chrysogenum (formerly Cephalosporium acremonium)
Acremonium chrysogenum is the original and exclusive industrial producer of cephalosporin (B10832234) C (CPC). mdpi.com In this fungus, DAOC is a key intermediate in the CPC biosynthetic pathway. oup.com The conversion of penicillin N to deacetylcephalosporin C (DAC) is a two-step process catalyzed by a single bifunctional enzyme known as deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), encoded by the cefEF gene. nih.govasm.orgoup.com This enzyme first catalyzes the expansion of the penicillin N ring to form DAOC and subsequently hydroxylates DAOC to produce DAC. oup.comasm.org
Historically, the organism was named Cephalosporium acremonium. mdpi.com Early research with this fungus was pivotal in elucidating the cephalosporin biosynthetic pathway. Cell-free extracts of C. acremonium were shown to convert penicillin N into DAOC, providing strong evidence that penicillin N is a precursor in cephalosporin biosynthesis. pnas.org Mutants of C. acremonium blocked in CPC synthesis have been instrumental in these studies, with some accumulating DAOC. pnas.orgnih.gov For instance, one mutant, MH63, was found to accumulate 1.5 mg/ml of DAOC. nih.gov
While wild-type A. chrysogenum produces CPC, the accumulation of DAOC is generally low. mdpi.comoup.com However, genetic engineering strategies have been developed to create strains that specifically produce DAOC. One such method involves the disruption of the native cefEF gene and the subsequent expression of the cefE gene from Streptomyces clavuligerus, which only encodes the expandase activity. springernature.comresearchgate.net This modification results in recombinant A. chrysogenum strains that produce high titers of DAOC, nearly equivalent to the total β-lactam production of the parent strain. springernature.comresearchgate.net
Further research has focused on optimizing DAOC production and minimizing byproducts. For example, expressing the cefF gene from S. clavuligerus (which encodes DAOC hydroxylase) in A. chrysogenum has been shown to significantly decrease the ratio of DAOC to CPC in the fermentation broth, offering a way to improve the purity of CPC. nih.govresearchgate.netoup.com
| Gene | Enzyme | Function | Reference |
|---|---|---|---|
| cefEF | Deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS) | Catalyzes the conversion of penicillin N to DAOC and then to DAC. | nih.govasm.orgoup.com |
| pcbC | Isopenicillin N synthetase | Involved in the early stages of the cephalosporin C biosynthetic pathway. | oup.com |
| cefG | Deacetylcephalosporin C acetyltransferase | Catalyzes the final step in CPC biosynthesis, the conversion of DAC to CPC. | mdpi.com |
Penicillium chrysogenum (Engineered Strains for Pathway Reconstruction)
Penicillium chrysogenum is the industrial workhorse for penicillin production. researchgate.netnih.gov While it does not naturally produce cephalosporins, its robust fermentation characteristics and well-understood genetics make it an attractive host for producing cephalosporin intermediates like DAOC through metabolic engineering. springernature.comresearchgate.net
A significant breakthrough in this area was the successful production of DAOC in P. chrysogenum by introducing genes from cephalosporin-producing organisms. nih.gov Specifically, transformants were created by introducing a hybrid penicillin N expandase gene (cefEh) from Streptomyces clavuligerus and a hybrid isopenicillin N epimerase gene (cefDh) from Streptomyces lipmanii. nih.gov The expression of these genes allowed the fungus to convert its native penicillin precursors into DAOC, effectively constructing a new biosynthetic pathway. springernature.com
The introduction of the S. clavuligerus cefE gene into P. chrysogenum enables the expansion of adipoyl-6-aminopenicillanic acid (adipoyl-6-APA) to adipoyl-7-aminodeacetoxycephalosporanic acid (adipoyl-7-ADCA) or penicillin G to phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) when the appropriate precursors are fed. nih.govpnas.org This demonstrates the versatility of P. chrysogenum as a chassis for producing various cephalosporin-related compounds.
Actinomycetes and Other Bacteria Involved in Deacetoxycephalosporin C Metabolism
Several bacterial species, particularly from the order Actinomycetales, are known to produce cephalosporin-type antibiotics and are key subjects in the study of DAOC metabolism.
Streptomyces clavuligerus
Streptomyces clavuligerus is a notable producer of various β-lactam compounds, including clavulanic acid and cephamycin C. wikipedia.org In this bacterium, the biosynthesis of cephamycin C involves DAOC as an intermediate. Unlike the bifunctional enzyme in A. chrysogenum, S. clavuligerus utilizes two separate enzymes for the conversion of penicillin N to DAC. nih.govresearchgate.net The cefE gene encodes deacetoxycephalosporin C synthase (DAOCS), which catalyzes the ring expansion of penicillin N to DAOC. nih.govcdnsciencepub.comoup.com Subsequently, the cefF gene product, deacetoxycephalosporin C hydroxylase (DAOC hydroxylase), hydroxylates DAOC to form DAC. nih.gov
The DAOCS from S. clavuligerus has been extensively studied and engineered to improve its catalytic efficiency and substrate specificity. nih.govasm.orgresearchgate.netnih.gov Researchers have employed techniques like random mutagenesis, site-directed mutagenesis, and DNA shuffling to create mutant enzymes with enhanced activity towards non-native substrates like penicillin G. researchgate.netnih.govnih.gov This is of significant industrial interest for the development of biocatalytic processes to produce 7-aminodeacetoxycephalosporanic acid (7-ADCA), a key precursor for many semisynthetic cephalosporins. nih.govasm.org For example, a double mutant (V275I, I305M) showed a 32-fold increase in the kcat/Km ratio for penicillin G conversion. nih.gov
Amycolatopsis lactamdurans
Amycolatopsis lactamdurans (previously known as Nocardia lactamdurans) is another actinomycete that produces cephamycin C and utilizes a similar biosynthetic pathway to S. clavuligerus. nih.govresearchgate.net Like S. clavuligerus, it possesses two distinct enzymes for the steps leading from penicillin N to DAC. nih.govresearchgate.netnih.gov The cefE gene in A. lactamdurans encodes the deacetoxycephalosporin C synthase (DAOCS), and the cefF gene encodes the deacetoxycephalosporin C hydroxylase. uniprot.orgebi.ac.ukuniprot.org The DAOCS from this organism has also been a subject of study, contributing to the broader understanding of the structure and function of this class of enzymes. oup.comoup.com
Streptomyces jumonjinensis
Streptomyces jumonjinensis is a bacterial species that has been investigated for its genetic components related to the biosynthesis of β-lactam antibiotics. researchgate.netisciii.es While not a primary producer of cephalosporins in the same vein as Acremonium chrysogenum, it possesses genes homologous to those in the cephamycin C biosynthetic cluster. isciii.esannualreviews.org Specifically, research has identified and isolated a gene from S. jumonjinensis that encodes deacetoxycephalosporin C synthase (DAOCS), the enzyme responsible for the ring expansion of penicillin N to form deacetoxycephalosporin C (DAOC). oup.com
The DAOCS gene (sjDAOCS) from S. jumonjinensis consists of 936 nucleotides, which encode a protein of 311 amino acids with a calculated molecular mass of 34,242.1 Da. oup.com This gene and its corresponding enzyme show significant sequence similarity to DAOCS from other actinomycetes, such as Streptomyces clavuligerus. oup.com The sjDAOCS gene has been successfully cloned and expressed in heterologous hosts like Escherichia coli to produce a functional, soluble enzyme for characterization. oup.comoup.com
When expressed in E. coli, the DAOCS from S. jumonjinensis was compared with isozymes from S. clavuligerus and A. chrysogenum. The enzyme from S. jumonjinensis demonstrated effective catalytic activity for converting various penicillin analogues, though it was found to be less active than the DAOCS from S. clavuligerus. oup.comoup.com These studies are crucial for understanding the structure-function relationships of DAOCS enzymes from different microbial sources and for potential applications in bioengineering. nih.gov
**Table 1: Properties of Deacetoxycephalosporin C Synthase (DAOCS) from *Streptomyces jumonjinensis***
| Property | Value/Description | Reference |
| Gene Designation | sjDAOCS | oup.com |
| Gene Size | 936 nucleotides | oup.com |
| Encoded Protein Size | 311 amino acids | oup.com |
| Calculated Molecular Mass | 34,242.1 Da | oup.com |
| Expression System for Study | Escherichia coli | oup.comoup.com |
| Catalytic Function | Catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. | oup.comnih.gov |
Heterologous Expression Systems for Deacetoxycephalosporin C Related Enzymes (e.g., Escherichia coli)
Escherichia coli is a cornerstone of biotechnological research and serves as a principal heterologous expression system for enzymes involved in the deacetoxycephalosporin C (DAOC) biosynthetic pathway. pnas.orgnih.govnih.gov The use of E. coli circumvents challenges associated with the cultivation and genetic manipulation of natural antibiotic producers like Acremonium chrysogenum and Streptomyces species. pnas.orgasm.org This platform enables high-level production of specific enzymes, facilitating their purification, detailed biochemical characterization, structural analysis, and protein engineering efforts. nih.govnih.govoup.com
A primary focus of this research has been the expression of deacetoxycephalosporin C synthase (DAOCS), also known as penicillin N expandase. wikipedia.org This non-heme Fe(II)-dependent oxygenase catalyzes the critical ring-expansion step converting penicillin N into DAOC. oup.comslu.se The genes encoding DAOCS from various microorganisms, including Streptomyces clavuligerus, Streptomyces jumonjinensis, and Acremonium chrysogenum, have been successfully cloned and expressed in E. coli. oup.comasm.org
Initial expression of the S. clavuligerus DAOCS in E. coli resulted in the protein accumulating in insoluble granules. nih.gov However, methods were developed to solubilize and purify the recombinant enzyme to near homogeneity, allowing for detailed kinetic studies. nih.gov The purified recombinant enzyme was found to be a monomer with a molecular weight of approximately 34.6 kDa and was biochemically indistinguishable from the native enzyme. nih.gov Its catalytic activity requires Fe²⁺, α-ketoglutarate, and O₂. nih.gov
Metabolic engineering strategies in E. coli have been developed to create efficient whole-cell biocatalysts for converting penicillin variants. pnas.orgnih.govoup.com One advanced approach involves reconstituting the tricarboxylic acid (TCA) cycle to force metabolic flux through the DAOCS-catalyzed reaction, thereby enhancing the production of the desired cephalosporin intermediate. pnas.orgnih.gov Furthermore, innovative dual-cell catalytic systems have been engineered in E. coli to overcome issues of low production yields, leading to significantly increased conversion of substrates like penicillin G. acs.orgacs.org
Beyond DAOCS, other enzymes in the cephalosporin pathway, such as deacetylcephalosporin C synthase (DACS) from S. clavuligerus, have also been expressed and engineered in E. coli to improve their catalytic efficiency toward unnatural substrates. asm.org The ability to express and modify these enzymes in a well-understood host like E. coli is fundamental to developing environmentally friendly and cost-effective biocatalytic processes for producing key intermediates for semi-synthetic cephalosporins. oup.comacs.org
**Table 2: Examples of Deacetoxycephalosporin C-Related Enzymes Expressed in *Escherichia coli***
| Enzyme | Source Organism | Research Focus in E. coli | Reference(s) |
| Deacetoxycephalosporin C Synthase (DAOCS) | Streptomyces clavuligerus | Cloning, sequencing, purification, characterization, and comparison to the native enzyme. | nih.govasm.org |
| Deacetoxycephalosporin C Synthase (DAOCS) | Streptomyces jumonjinensis | Cloning, expression, and comparative activity analysis with other DAOCS isozymes. | oup.comoup.com |
| Deacetoxycephalosporin C Synthase (DAOCS) | Acremonium chrysogenum | Expression of the bifunctional DAOCS-DACS enzyme; structural and mechanistic studies. | oup.comasm.org |
| Deacetoxycephalosporin C Synthase (DAOCS) | S. clavuligerus (mutants) | Whole-cell biocatalysis, metabolic engineering (TCA cycle reconstitution). | pnas.orgnih.gov |
| Deacetylcephalosporin C Synthase (DACS) | S. clavuligerus | Expression and directed evolution for improved activity on unnatural substrates. | asm.org |
Engineering and Optimization of Deacetoxycephalosporin C Pathways
Strain Improvement Strategies for Enhanced Deacetoxycephalosporin C Accumulation
Classical Mutagenesis and Selection Approaches
For many years, the primary method for improving the production of antibiotics, including cephalosporins, was classical strain improvement. slu.se This approach involves inducing random mutations in the producer organism, typically fungi like Acremonium chrysogenum (also known as Cephalosporium acremonium), and then screening the resulting mutants for desired traits. slu.seresearchgate.net The process is iterative, with superior strains from one round of mutagenesis and selection becoming the parent strains for the next. slu.se
Mutagenesis is induced using physical agents, such as ultraviolet (UV) light, or chemical mutagens like N-Nitroso-N-methylurea and 1-Methyl-3-nitro-1-nitrosoguanidine. mdpi.com Following mutagenesis, a rigorous screening process is employed to identify mutants with enhanced production of the target compound. mdpi.comnih.gov In the context of DAOC, this could involve selecting for strains that accumulate higher levels of this intermediate. nih.gov For instance, a mutant of Cephalosporium acremonium, designated MH63, was isolated after UV mutagenesis and found to accumulate significant quantities of DAOC (1.5 mg/ml), alongside penicillin N and deacetylcephalosporin C. nih.gov In contrast, the parent strain produced only trace amounts of DAOC. nih.gov
These classical methods, while effective, are non-targeted and rely on the chance of inducing beneficial mutations. oup.com Nevertheless, they have been instrumental in developing high-yielding industrial strains. nih.gov
Genetic Manipulation and Overexpression of Biosynthetic Genes
With the advent of recombinant DNA technology, more targeted approaches to strain improvement have become possible. slu.seoup.com Genetic manipulation allows for the specific modification of genes involved in the DAOC biosynthetic pathway to increase its production.
A key enzyme in the biosynthesis of DAOC is deacetoxycephalosporin C synthase (DAOCS), also known as expandase. oup.com This enzyme catalyzes the conversion of penicillin N to DAOC. oup.comruhr-uni-bochum.de In Acremonium chrysogenum, the DAOCS activity is part of a bifunctional enzyme encoded by the cefEF gene, which also possesses hydroxylase activity converting DAOC to deacetylcephalosporin C (DAC). nih.govsciengine.comresearchgate.net In contrast, in bacteria like Streptomyces clavuligerus, these two activities are carried out by separate enzymes encoded by the cefE (DAOCS) and cefF (deacetylcephalosporin C synthase or DACS) genes. nih.govsciengine.com
A common strategy to increase DAOC production is to overexpress the gene encoding DAOCS. By introducing additional copies of the cefEF gene into A. chrysogenum, researchers have successfully increased the amount of the enzyme, leading to a reduction in the accumulation of the precursor, penicillin N, and an increase in the conversion to cephalosporins. oup.comresearchgate.net This approach has also been shown to decrease the levels of DAOC as a final by-product in cephalosporin (B10832234) C fermentation by driving the reaction forward towards DAC. researchgate.net
In one study, transforming A. chrysogenum with extra copies of both the cefEF and cefG (encoding deacetylcephalosporin C acetyltransferase) genes resulted in transformants with increased cephalosporin C production and lower accumulation of intermediates like DAOC and DAC. oup.com Another approach involves creating a new biosynthetic pathway in a different host organism. For example, Penicillium chrysogenum, which naturally produces penicillin, has been engineered to produce DAOC by introducing the cefE gene from S. clavuligerus and the cefD gene (encoding isopenicillin N epimerase) from Streptomyces lipmanii. nih.gov
Furthermore, metabolic engineering strategies in organisms like Escherichia coli have been developed. By expressing the DAOCS gene and reconstituting the tricarboxylic acid (TCA) cycle, the metabolic flux can be directed towards the production of DAOC precursors. pnas.org
Enzyme Engineering for Modified Catalytic Properties
The efficiency of the DAOC biosynthetic pathway is largely dependent on the catalytic properties of the enzymes involved, particularly deacetoxycephalosporin C synthase (DAOCS). nih.gov Enzyme engineering techniques are employed to modify these enzymes for improved activity, stability, and substrate specificity.
Directed Evolution Methodologies for Improved Activity and Substrate Specificity
Directed evolution is a powerful technique that mimics natural evolution in the laboratory to generate enzymes with desired properties. illinois.edu This process involves creating a large library of gene variants through random mutagenesis, expressing these variants, and then screening for improved enzyme function. illinois.edu
For DAOCS, directed evolution has been used to enhance its catalytic efficiency, particularly towards non-natural substrates like penicillin G, which is a more cost-effective precursor than the natural substrate, penicillin N. nih.govdigitellinc.com Various random mutagenesis methods, such as error-prone PCR, have been employed to introduce mutations into the DAOCS gene. asm.org
In one study, a single round of random mutagenesis of the S. clavuligerus DAOCS gene followed by screening of thousands of clones identified several mutants with a two- to six-fold increase in the kcat/Km ratio for penicillin G. nih.gov Another study utilized DNA shuffling to combine beneficial mutations, resulting in a quaternary mutant with a 41-fold higher kcat/Km ratio. asm.org Iterative combinatorial mutagenesis (ICM) is another systematic strategy where beneficial mutations are sequentially introduced, leading to significant improvements in enzyme activity. nih.govasm.org
These directed evolution approaches have successfully generated DAOCS variants with significantly enhanced performance, making the enzymatic synthesis of cephalosporin intermediates more industrially viable. asm.orgnih.gov
Site-Directed Mutagenesis for Rational Design of Enzyme Variants
In contrast to the random approach of directed evolution, site-directed mutagenesis allows for the targeted alteration of specific amino acids in an enzyme's active site or other important regions. nih.gov This "rational design" approach is guided by knowledge of the enzyme's structure and function. nih.gov
For DAOCS, site-directed mutagenesis has been used to investigate the roles of specific residues in catalysis and substrate binding. nih.govnih.gov By analyzing the crystal structure of DAOCS, researchers can identify amino acids that are likely to be involved in the enzyme's function. nih.gov For instance, studies have identified key residues in the active site of S. clavuligerus DAOCS, such as His183, Asp185, and His243, which are essential for binding the iron cofactor required for catalysis. tandfonline.com Mutating these residues to leucine (B10760876) completely abolished the enzyme's ring expansion activity. tandfonline.com
Other site-directed mutagenesis studies have focused on residues near the substrate-binding site to improve the enzyme's activity towards penicillin G. nih.gov By combining insights from structural data and multiple sequence alignments, new sites for mutagenesis can be identified to enhance catalytic efficiency. researchgate.net
Mutational Analysis of Enzyme Structure-Function Relationships
Mutational analysis, which encompasses both random and site-directed mutagenesis, provides valuable insights into the relationship between an enzyme's structure and its function. asm.orgtandfonline.com By creating and characterizing mutant enzymes, researchers can understand how specific amino acid changes affect catalytic activity, substrate specificity, and stability.
Studies on DAOCS have revealed that mutations in various regions of the enzyme can have significant effects. For example, many beneficial mutations for enhancing penicillin G expansion were found to be located within or near a unique small barrel subdomain of the S. clavuligerus DAOCS, suggesting this region is important for substrate interaction. asm.orgresearchgate.net
Furthermore, mutational studies have shown that some amino acid substitutions have different effects on the expansion of penicillin N versus penicillin G, indicating that these two substrates may interact with the enzyme in distinct ways. asm.org The analysis of numerous mutants provides a wealth of data that helps to build a comprehensive picture of how DAOCS functions and how it can be further engineered for improved performance. asm.orgasm.org
The table below summarizes the effects of specific mutations on the kinetic parameters of S. clavuligerus deacetoxycephalosporin C synthase (scDAOCS) for the substrate penicillin G.
| Mutation | Fold Increase in kcat/Km | Reference |
| G79E | 2-6 | nih.gov |
| V275I | 2-6 | nih.gov |
| C281Y | 2-6 | nih.gov |
| M73T | 1.4-5.7 | asm.orgresearchgate.net |
| T91A | 1.4-5.7 | asm.orgresearchgate.net |
| A106T | 1.4-5.7 | asm.orgresearchgate.net |
| C155Y | 1.4-5.7 | asm.orgresearchgate.net |
| Y184H | 1.4-5.7 | asm.orgresearchgate.net |
| M188V | 1.4-5.7 | asm.orgresearchgate.net |
| M188I | 1.4-5.7 | asm.orgresearchgate.net |
| H244Q | 1.4-5.7 | asm.orgresearchgate.net |
| L277Q | 1.4-5.7 | asm.orgresearchgate.net |
| C155Y/Y184H/V275I/C281Y | 41 | asm.orgresearchgate.net |
This data highlights the significant improvements in catalytic efficiency that have been achieved through enzyme engineering.
Metabolic Engineering for Pathway Flux Optimization
Metabolic engineering strategies are pivotal for enhancing the production of deacetoxycephalosporin C (DAOC) and its derivatives by optimizing the flow of metabolites through the biosynthetic pathway. These approaches focus on modifying the host organism's central metabolism to ensure a plentiful supply of necessary precursors and co-factors and on redirecting metabolic flux away from competing pathways and towards the desired product.
Manipulation of Central Carbon Metabolism for Co-factor Supply (e.g., 2-Oxoglutarate)
The synthesis of deacetoxycephalosporin C from its precursor, penicillin N, is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.gov This key enzymatic step is dependent on the presence of iron (II) and a co-substrate, 2-oxoglutarate (2OG), which is an intermediate of the tricarboxylic acid (TCA) cycle. pnas.orgresearchgate.netnih.gov Consequently, the intracellular availability of 2-oxoglutarate can be a limiting factor for DAOC production. Metabolic engineering efforts have targeted the central carbon metabolism to increase the pool of this vital co-factor.
A powerful strategy to enhance co-factor availability involves reconstituting the TCA cycle in a host organism like Escherichia coli. pnas.orgpnas.org In a native TCA cycle, 2-oxoglutarate is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex, a step encoded by genes such as sucA. pnas.orgnih.gov By deleting sucA, this native pathway is blocked. This disruption forces the metabolic flux to proceed through an alternative, engineered route where the heterologously expressed DAOCS enzyme catalyzes the conversion of 2-oxoglutarate to succinate (B1194679), simultaneously converting the penicillin substrate into a cephalosporin. pnas.orgpnas.org This manipulation directly couples the central metabolic pathway for energy production with the biosynthetic pathway for the desired product, ensuring a dedicated supply of 2-oxoglutarate to the DAOCS enzyme. nih.govpnas.org Further modifications, such as deleting the gene aceA, which encodes a key enzyme of the glyoxylate (B1226380) bypass, can prevent the circumvention of the reconstituted TCA cycle and further channel metabolites toward the engineered pathway, leading to a moderate increase in product yield. nih.gov
Table 1: Effect of Central Carbon Metabolism Gene Deletions in E. coli on the Production of Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) from Penicillin G
| Engineered Strain Modification | Rationale | Resulting G-7-ADCA Yield (mM) | Reference |
|---|---|---|---|
| Deletion of sucA | Blocks the native TCA cycle conversion of 2-oxoglutarate to succinyl-CoA, forcing flux through DAOCS. | Significant increase in yield compared to the parent strain. | nih.gov |
| Deletion of aceA | Blocks the glyoxylate bypass, a potential shunt circumventing the reconstituted TCA cycle. | Moderate increase in yield compared to the parent strain. | nih.gov |
Pathway Redirection for Increased Deacetoxycephalosporin C Yield
Pathway redirection is a cornerstone of metabolic engineering aimed at maximizing product synthesis by channeling precursors from central metabolism into the target biosynthetic pathway while minimizing their loss to competing reactions. mdpi.comdntb.gov.ua In the context of producing DAOC derivatives, this involves not only forcing flux through the DAOCS-catalyzed reaction but also eliminating pathways that degrade the substrate or product, or that divert essential precursors.
An exemplary case of pathway redirection is the engineering of an E. coli whole-cell biocatalyst for the conversion of penicillin G to phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). pnas.org The primary redirection strategy was the reconstitution of the TCA cycle by deleting the native 2-oxoglutarate dehydrogenase (sucA) and utilizing the expressed DAOCS for the conversion of 2-oxoglutarate to succinate. pnas.orgnih.gov This fundamental redirection ensures that the central metabolic activity directly drives product formation. pnas.org
To further optimize the yield, additional engineering steps were implemented. The glyoxylate bypass was disrupted by deleting aceA to prevent metabolic flux from circumventing the engineered pathway. nih.gov Furthermore, engineering efforts were made to address the accumulation of acetate (B1210297), a common inhibitory byproduct in E. coli fermentations, and to knock out a host β-lactamase, an enzyme responsible for the degradation of the β-lactam rings in both the penicillin substrate and the cephalosporin product. pnas.org The combination of these pathway redirection strategies resulted in a significant, stepwise increase in the final product yield. By systematically redirecting metabolic flux and eliminating competing pathways, the conversion rate was enhanced dramatically, demonstrating the power of a multi-faceted engineering approach. pnas.org This work highlights the feasibility of redirecting the TCA cycle to drive a desired enzymatic reaction, a strategy applicable to other bioconversion processes. nih.gov
Table 2: Cumulative Effect of Pathway Redirection on Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) Yield
| Engineering Strategy | Description of Genetic Modification | Final G-7-ADCA Yield (mM) | Fold Increase | Reference |
|---|---|---|---|---|
| Parent Strain | E. coli expressing DAOCS. | 2.50 ± 0.79 | 1.0x | pnas.org |
| Combined Pathway Redirection | Includes reconstitution of the TCA cycle (e.g., ΔsucA), disruption of the glyoxylate bypass (e.g., ΔaceA), reduction of acetate accumulation, and knockout of β-lactamase. | 29.01 ± 1.27 | ~11.6x | pnas.org |
Analytical Methodologies in Deacetoxycephalosporin C Research
Chromatographic Techniques for Compound Quantification and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification and separation of deacetoxycephalosporin C from complex mixtures such as fermentation broths and enzymatic reaction media. royalsocietypublishing.orgnih.govroyalsocietypublishing.org
Research Findings:
Various HPLC methods have been developed and optimized for the analysis of DAOC and related cephalosporins. A common approach involves using a reversed-phase C18 column. nih.govoup.comoup.com For instance, one method utilizes a C18 Xterra column with an isocratic elution of 30% acetonitrile (B52724) in 0.25% NaH₂PO₄·H₂O (pH 2.4) at a flow rate of 2.5 ml/min for quantitative analysis. nih.gov Another established method employs a Supelcosil LC-18 column, with detection performed using a UV/VIS detector. oup.comoup.com
On-line HPLC systems have been implemented for real-time monitoring of cephalosporin (B10832234) C production, allowing for the simultaneous measurement of DAOC and other precursors like penicillin N and deacetylcephalosporin C in fermentation processes. researchgate.net The detection limits for DAOC in fermentation broth using a pre-column derivatization method with 9-fluorenylmethylchloroformate and fluorescence detection have been reported to be 0.25 μg/ml.
The choice of chromatographic conditions, including the mobile phase composition and detector, is critical for achieving optimal separation and sensitivity. For example, in one study, ampicillin (B1664943) and its cephem analogue, cephalexin (B21000), were separated with retention times of approximately 17 and 16 minutes, respectively, while Fe(II) and α-ketoglutarate eluted at around 3 minutes. oup.comoup.com
Below is an interactive data table summarizing typical HPLC conditions used in DAOC research.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 Xterra (5 µm; 50 x 4.6 mm) nih.gov | Supelcosil LC-18 (5 µm, 250 x 4.6 mm) oup.comoup.com | µBondapak C18 royalsocietypublishing.org |
| Mobile Phase | 30% acetonitrile in 0.25% NaH₂PO₄·H₂O (pH 2.4) nih.gov | Not specified, but adopted from Chin et al. acs.orgacs.orgoup.com | 1% ammonium (B1175870) bicarbonate/4% methanol (B129727) royalsocietypublishing.org |
| Flow Rate | 2.5 ml/min nih.gov | Not specified oup.com | 1 ml/min royalsocietypublishing.org |
| Detection | UV/VIS nih.gov | UV/VIS oup.comoup.com | UV royalsocietypublishing.org |
Spectroscopic Approaches for Enzymatic Reaction Monitoring and Structural Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the definitive structural identification of deacetoxycephalosporin C and for gaining mechanistic insights into the enzymatic reactions that produce it. royalsocietypublishing.orgnih.govroyalsocietypublishing.org
Research Findings:
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy has been instrumental in confirming the identity of DAOC isolated from fermentation broths of genetically engineered Penicillium chrysogenum. royalsocietypublishing.orgroyalsocietypublishing.org NMR studies, often conducted in ²H₂O, provide detailed information about the chemical environment of the protons in the molecule, allowing for unambiguous structural assignment. royalsocietypublishing.orgcore.ac.uk Furthermore, NMR has been employed in kinetic and binding studies of deacetoxycephalosporin C synthase (DAOCS), the enzyme responsible for converting penicillin N to DAOC. These studies have helped to elucidate the reaction mechanism, supporting the formation of a ternary complex involving the enzyme, substrate, and co-factors. acs.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry provides highly accurate molecular weight information, which is crucial for confirming the identity of DAOC. royalsocietypublishing.orgnih.govroyalsocietypublishing.org Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for this purpose. royalsocietypublishing.org MS has also been a key tool in pre-steady-state kinetic and binding studies of the DAOCS-catalyzed ring expansion of penicillin N. acs.orgnih.gov By analyzing the masses of the species present in the reaction mixture over time, researchers can track the formation of intermediates and products, providing valuable data on the reaction pathway. Combined quantum mechanics/molecular mechanics (QM/MM) calculations, informed by crystal structures and MS data, have been used to further investigate the catalytic mechanism of DAOCS. acs.org
The combined use of HPLC, NMR, and MS provides a powerful and comprehensive analytical toolkit for the identification and characterization of deacetoxycephalosporin C. royalsocietypublishing.orgnih.govroyalsocietypublishing.org
Enzymatic Assays for Activity Measurements
Enzymatic assays are fundamental for measuring the activity of deacetoxycephalosporin C synthase (DAOCS) and other enzymes in the cephalosporin biosynthetic pathway. These assays are crucial for enzyme characterization, screening mutant libraries for improved activity, and process optimization.
Research Findings:
A variety of assay methods have been developed to quantify the activity of DAOCS and the subsequent enzyme, deacetylcephalosporin C synthase (DACS).
HPLC-based Assays: A common method involves incubating the enzyme with its substrate (e.g., penicillin N for DAOCS or DAOC for DACS) and necessary co-factors like Fe(II) and α-ketoglutarate. nih.gov The reaction is then quenched, and the product formation is quantified by HPLC. nih.govoup.com For example, a catalytic assay for DACS involves mixing the enzyme with an assay mix containing Tris-HCl, ascorbic acid, 2-oxoglutaric acid, FeSO₄, and the substrate, followed by quenching with methanol and HPLC analysis. nih.gov The specific activity of DAOCS isozymes has been determined by measuring the conversion of ampicillin to its corresponding cephem derivative using HPLC. oup.comoup.com
Bioassays: The agar (B569324) plate diffusion method has been used to detect the formation of penicillinase-resistant cephalosporin products. oup.com In this assay, the reaction mixture is added to wells in an agar plate seeded with a susceptible bacterial strain. The size of the inhibition zone around the well is proportional to the amount of antibiotic produced. nottingham.ac.uk
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs have been developed for high-throughput screening of DAOCS mutant libraries. nih.gov These assays are based on the detection of the reaction product and offer higher sensitivity and speed compared to traditional bioassays. nih.gov For instance, a DAOCS-ELISA for detecting cephalexin was found to be more sensitive than the hole-plate bioassay. nih.gov
The choice of assay depends on the specific research goal, with HPLC-based methods providing quantitative data on product formation and ELISAs being well-suited for screening large numbers of samples.
Below is an interactive data table summarizing components of a typical enzymatic assay for deacetylcephalosporin C synthase. nih.gov
| Component | Concentration/Amount | Role |
| Crude Lysate | 30 µl | Source of deacetylcephalosporin C synthase |
| Tris-HCl | 710 mM | Buffer to maintain pH |
| Ascorbic Acid | 18 mM | Reducing agent, co-factor |
| 2-Oxoglutaric Acid | 90 mM | Co-substrate |
| FeSO₄ | 0.2 mM | Co-factor (Iron source) |
| Substrate (e.g., CephG) | 1.125% | Reactant to be converted |
Q & A
Q. What is the role of deacetoxycephalosporin C (DAOC) in cephalosporin biosynthesis, and how is it enzymatically synthesized?
DAOC is a critical intermediate in cephalosporin biosynthesis. It is formed via enzymatic ring expansion of penicillin N by deacetoxycephalosporin C synthase (DAOCS), a non-heme iron/2-oxoglutarate-dependent oxygenase. DAOCS catalyzes the oxidative expansion of the penicillin five-membered thiazolidine ring to the six-membered dihydrothiazine ring in DAOC. Subsequent hydroxylation by deacetylcephalosporin C synthase (DACS) yields deacetylcephalosporin C, a precursor for cephalosporin antibiotics .
Methodological Insight : To confirm DAOCS activity, use spectrophotometric assays measuring 2-oxoglutarate consumption or HPLC to track substrate conversion .
Q. How can researchers optimize DAOCS activity assays in vitro?
DAOCS activity is sensitive to cofactor availability (Fe²⁺, 2-oxoglutarate) and oxygen levels. Key steps include:
- Cofactor supplementation : Maintain 1–5 mM Fe²⁺ and 2-oxoglutarate to stabilize enzyme activity .
- Oxygen control : Use anaerobic chambers or inert gas purging to prevent Fe²⁺ oxidation .
- Substrate specificity testing : DAOCS from Streptomyces clavuligerus shows narrow substrate specificity; test analogs (e.g., penicillin G) with engineered enzymes .
Advanced Research Questions
Q. How can contradictions in reported DAOCS substrate specificity and bifunctionality be resolved?
Discrepancies arise from species-specific enzyme behavior. For example:
- Cephalosporium acremonium DAOCS is bifunctional (DAOCS-DACS), while S. clavuligerus has separate DAOCS and DACS enzymes .
- Resolution strategies :
Q. What protein engineering approaches improve DAOCS catalytic efficiency for non-native substrates like penicillin G?
Directed evolution and rational design are key:
- Site-directed mutagenesis : Residues like Arg306 (substrate binding) and Leu241 (active-site flexibility) enhance penicillin G conversion .
- Family shuffling : Recombine DAOCS genes from S. clavuligerus and C. acremonium to broaden substrate range .
- Whole-cell biocatalysis : Engineer E. coli expressing DAOCS with TCA cycle reconstitution for cofactor regeneration .
Q. How should researchers design data management plans for DAOC-related studies to ensure reproducibility?
Align with NASA’s CS-23 guidelines for end-to-end data management :
- Data archiving : Store raw spectral/HPLC data in repositories like GenBank or PDB (for structural data).
- Metadata standards : Include enzyme source (species/strain), assay conditions (pH, temperature), and cofactor concentrations.
- Resource allocation : Dedicate 20–30% of project budgets to data validation and archival .
Q. What structural insights from crystallography inform DAOCS mechanism and engineering?
X-ray crystallography reveals:
- Active-site geometry : A mononuclear Fe²⁺ center coordinates with His183, Asp185, and His266 in S. clavuligerus DAOCS .
- Substrate positioning : Penicillin N binds via hydrogen bonds to Arg258 and Tyr184, facilitating ring expansion . Application : Use molecular dynamics simulations to predict mutations (e.g., Tyr184Phe) that alter substrate affinity .
Data Contradiction Analysis
Q. Why do some studies report low DAOC yields in whole-cell systems despite high in vitro enzyme activity?
Potential factors:
- Cofactor limitation : Insufficient intracellular Fe²⁺ or 2-oxoglutarate .
- Substrate toxicity : Penicillin G inhibits E. coli growth at high concentrations; use fed-batch systems with controlled dosing .
- Protease degradation : Add protease inhibitors (e.g., PMSF) during cell lysis .
Methodological Tables
Table 1 : Key DAOCS Engineering Mutations and Outcomes
| Mutation (Residue) | Effect | Reference |
|---|---|---|
| Arg306 → Ala | ↑ for penicillin G by 2.5× | |
| Leu241 → Gly | Broadens substrate specificity | |
| Arg258 → Lys | Alters co-substrate selectivity |
Table 2 : Recommended Data Management Practices
| Component | Action |
|---|---|
| Data validation | Use triplicate assays with internal controls (e.g., heat-inactivated enzyme). |
| Archival format | Store HPLC chromatograms as .RAW files with metadata in XML. |
| Resource allocation | Allocate 15% of budget for calibration and 10% for peer-reviewed publication. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
